1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone
Overview
Description
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone (BPPE) is a synthetic compound that has been studied for its potential applications in scientific research. BPPE is a member of the piperidine family of compounds, which are commonly used in the synthesis of pharmaceuticals and other compounds. BPPE has been studied for its potential use in the synthesis of drugs and other compounds, as well as its possible mechanism of action and biochemical and physiological effects.
Scientific Research Applications
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has been studied for its potential use in the synthesis of drugs and other compounds. 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has been used as a starting material in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the anticonvulsant pregabalin. 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has also been used in the synthesis of other compounds, such as the antifungal agent fluconazole and the antimalarial drug artemisinin.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone are not yet fully understood. However, studies have shown that 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has anti-inflammatory and analgesic effects. 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has also been shown to reduce the production of the pro-inflammatory cytokines TNF-α and IL-6. In addition, 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has been shown to have anti-nociceptive effects, meaning that it can reduce pain.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has several advantages for use in laboratory experiments. 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone is relatively easy to synthesize, and is available commercially. In addition, 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has been shown to be stable under a variety of conditions, making it well-suited for use in laboratory experiments. However, 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone is a relatively new compound, and its safety profile is not yet fully understood. As such, caution should be exercised when using 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone in laboratory experiments.
Future Directions
The potential of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone for use in scientific research is still being explored. Future research should focus on further elucidating the mechanism of action of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone, as well as its biochemical and physiological effects. In addition, further research should be conducted to assess the safety profile of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone, as well as its potential for use in the synthesis of drugs and other compounds. Finally, further research should be conducted to explore the potential of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone for use in other areas of scientific research, such as drug delivery, diagnostics, and imaging.
properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-phenylpiperidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)14-21-12-10-16(11-13-21)15-4-2-1-3-5-15/h1-9,16H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMRNZKDUWWMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216954 | |
Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone | |
CAS RN |
866150-85-8 | |
Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866150-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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